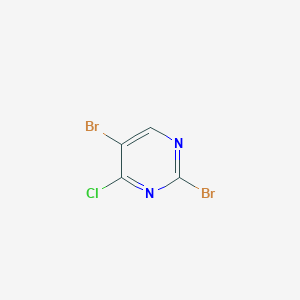

2,5-Dibromo-4-chloropyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

1399480-86-4 |

|---|---|

Molecular Formula |

C4HBr2ClN2 |

Molecular Weight |

272.32 g/mol |

IUPAC Name |

2,5-dibromo-4-chloropyrimidine |

InChI |

InChI=1S/C4HBr2ClN2/c5-2-1-8-4(6)9-3(2)7/h1H |

InChI Key |

NWSGTMQWSIVNIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)Br)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dibromo 4 Chloropyrimidine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 2,5-Dibromo-4-chloropyrimidine, the primary disconnections involve the carbon-halogen bonds.

A logical retrosynthetic approach would disconnect the C-Cl and C-Br bonds, suggesting precursors that can be selectively halogenated. Key strategic disconnections are:

C-Cl Bond Disconnection: This disconnection at the C-4 position points towards a precursor containing a hydroxyl group, such as 2,5-dibromo-4-hydroxypyrimidine. The hydroxyl group can be converted to a chlorine atom in a subsequent step.

C-Br Bond Disconnections: Disconnecting the bromine atoms at the C-2 and C-5 positions suggests a pyrimidine (B1678525) core that can undergo sequential or selective bromination.

Combined Disconnections: A more comprehensive analysis leads back to simple, readily available pyrimidine precursors like uracil (B121893) (2,4-dihydroxypyrimidine) or 2-aminopyrimidine (B69317) derivatives. These precursors possess activating groups (hydroxyl or amino) that can direct the initial halogenation steps and can later be replaced or converted. For instance, starting from uracil, one could envision a C-5 bromination followed by the conversion of both hydroxyl groups to chlorides, and finally a selective halogen exchange at the C-2 position.

Precursor Synthesis and Halogenation Reactions

The synthesis of this compound relies heavily on the selection of an appropriate starting material and the application of regioselective halogenation reactions.

The introduction of bromine at specific positions on the pyrimidine ring is typically achieved through electrophilic substitution. The C-5 position of the pyrimidine ring is particularly susceptible to electrophilic attack when activating groups, such as hydroxyl (-OH) or amino (-NH2), are present at the C-2 and/or C-4 positions. researchgate.net

Common brominating agents and methods include:

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the bromination of activated aromatic and heterocyclic rings. Reactions are often carried out in solvents like dimethylformamide (DMF). acs.orgnih.gov

Bromine (Br2): Elemental bromine, often in water, acetic acid, or carbon tetrachloride, can also be used for the C-5 bromination of pyrimidine nucleosides and other derivatives. nih.govmdpi.com

1,3-Dibromo-5,5-dimethylhydantoin (DBH): DBH is another effective reagent for the smooth bromination of uridine (B1682114) and cytidine (B196190) derivatives at the C-5 position in aprotic solvents. The efficiency of this reaction can be enhanced by the addition of Lewis acids. nih.gov

The table below summarizes findings for the C-5 bromination of various pyrimidine derivatives.

| Substrate | Reagent/Conditions | Solvent | Yield | Reference |

| 2′,3′,5′-tri-O-acetyluridine | DBH (1.1 equiv) | CH₂Cl₂ | 95% | nih.gov |

| Uridine | SMBI (1.05 equiv), NaN₃ | 10% H₂O-CH₃CN | 94% | mdpi.com |

| Methylazacalix digitellinc.compyrimidine | NBS | Not specified | Good yields | acs.org |

| Uracil derivatives | Br₂/H₂O | H₂O | Not specified | nih.gov |

This table is interactive. Click on the headers to sort.

Chlorination in pyrimidine synthesis often involves the conversion of hydroxyl groups (present in tautomeric forms of hydroxypyrimidines like uracil) into chloro groups.

Phosphorus Oxychloride (POCl₃): This is the most common and effective reagent for converting hydroxypyrimidines to their corresponding chloropyrimidines. The reaction typically involves heating the substrate in excess POCl₃, often in the presence of a base like pyridine (B92270) or N,N-dimethylaniline. mdpi.com Large-scale syntheses can be performed solvent-free in a sealed reactor at high temperatures. mdpi.com

Diazotization-Chlorination (Sandmeyer-type Reaction): An amino group on the pyrimidine ring can be converted to a chloro group. This two-step process involves treating the aminopyrimidine with a nitrite (B80452) source (like sodium nitrite) in the presence of a strong acid to form a diazonium salt, which is then decomposed in the presence of a chloride source (e.g., CuCl) to yield the chloropyrimidine. This method is useful for introducing chlorine at a position that previously held an amino group. google.com

The following table details reaction conditions for the chlorination of hydroxypyrimidines.

| Substrate | Reagent/Conditions | Scale | Yield | Reference |

| 2,4-Dihydroxypyrimidine | POCl₃, Pyridine, 160 °C, 2h | 0.3 moles | >80% | mdpi.com |

| 4,6-Dihydroxypyrimidine | POCl₃, Pyridine, 160 °C, 2h | 0.3 moles | >80% | mdpi.com |

| 2-Amino-4-hydroxypyrimidine | POCl₃, Pyridine, 160 °C, 2h | 0.3 moles | >80% | mdpi.com |

This table is interactive. Click on the headers to sort.

Multi-Step Synthetic Pathways

Constructing this compound requires a carefully planned sequence of reactions to ensure the correct placement of each halogen atom.

A plausible synthetic route can be designed starting from a readily available precursor like 5-bromouracil, which itself can be synthesized from uracil.

Step 1: Dichlorination of 5-Bromouracil. 5-Bromouracil (or 5-bromo-2,4-dihydroxypyrimidine) can be treated with phosphorus oxychloride (POCl₃), likely with a tertiary amine base, to convert both hydroxyl groups at positions 2 and 4 into chloro groups. This would yield 5-bromo-2,4-dichloropyrimidine (B17362).

Step 2: Selective Halogen Exchange. The next step requires the selective replacement of the chlorine atom at C-2 with a bromine atom. It has been demonstrated that 5-bromo-2-chloropyrimidine (B32469) can be converted to 2,5-dibromopyrimidine (B1337857) by reacting it with a solution of hydrogen bromide in a non-aqueous acid like acetic acid. google.com Applying this logic, 5-bromo-2,4-dichloropyrimidine could potentially undergo a selective halogen exchange at the C-2 position under similar conditions, affording the target molecule, this compound. The relative reactivity of the C-2 and C-4 chloro groups is a critical factor for the success of this step.

A more general strategy involves the regioselective functionalization of a pyrimidine precursor, leveraging the directing effects of substituents.

Start with an Amino-Substituted Precursor: A potential route could begin with 2-amino-4-chloropyrimidine (B19991). thermofisher.com

Directed Bromination: The amino group at C-2 is an activating group that, along with the nitrogen atoms in the ring, directs electrophilic substitution to the C-5 position. Therefore, treatment with a brominating agent like NBS would likely yield 2-amino-5-bromo-4-chloropyrimidine.

Diazotization and Bromination: The final step would be to replace the amino group at C-2 with a bromine atom. This can be achieved via a Sandmeyer-type reaction. The 2-amino-5-bromo-4-chloropyrimidine would be treated with a nitrite (e.g., sodium nitrite) and a strong bromide acid (HBr) to form an intermediate diazonium salt, which then decomposes to give the final product, this compound. A similar transformation of 2-amino-5-bromopyrimidine (B17363) to 2,5-dibromopyrimidine has been successfully reported. chemicalbook.com This approach offers high regioselectivity based on established reaction mechanisms.

Optimization of Reaction Conditions and Yields

The optimization of synthetic protocols for halogenated pyrimidines is a critical step to ensure high yields, purity, and cost-effectiveness, particularly for niche compounds like this compound. While detailed optimization studies specifically for this compound are not extensively published, the principles of maximizing reaction efficiency can be thoroughly understood by analyzing the synthesis of closely related structural analogs. These studies highlight the significant impact of parameters such as temperature, solvent, reagent choice, and reaction time on the outcome of the synthesis.

Research into the synthesis of analogous compounds, such as 2,5-dibromopyrimidine, provides valuable insights. A process for preparing 2,5-dibromopyrimidine involves the reaction of 5-bromo-2-chloropyrimidine with a solution of hydrogen bromide in a non-aqueous acid. google.com The optimization of this conversion hinges significantly on temperature control. While the reaction can proceed across a broad temperature range from 0°C to 120°C, studies have identified narrower ranges to achieve superior yields and purity. google.com

The following table, based on findings from the synthesis of 2,5-dibromopyrimidine, illustrates the effect of temperature on the reaction. google.com

Table 1: Effect of Temperature on the Synthesis of 2,5-dibromopyrimidine

| Preferred Temperature Range | Very Particularly Preferred Range | Optimal Temperature for Specific Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 20°C to 70°C | 30°C to 50°C | 30°C for 1 hr, then boiling for 0.5 hr | 62% | >95% |

Data derived from a process for preparing 2,5-dibromopyrimidine from 5-bromo-2-chloropyrimidine. google.com

Further illustrating the methodical approach to optimization, studies on the functionalization of related polyhalogenated pyridines are instructive. For example, the optimization of a base-promoted amination reaction on 2,5-dibromopyridine (B19318) involved a systematic investigation of bases, solvents, temperature, and reaction time to maximize product yield. acs.org Initial screenings determined that sodium tert-butoxide (NaOtBu) was a more effective base than potassium acetate (B1210297) (KOAc) or potassium carbonate (K2CO3), which resulted in recovery of the starting material. acs.org Subsequent optimization revealed that water was the optimal solvent and that extending the reaction time could significantly boost the yield. acs.org

The data below showcases the systematic optimization process for the amination of 2,5-dibromopyridine. acs.org

Table 2: Optimization of Reaction Conditions for Amination of 2,5-Dibromopyridine

| Parameter Varied | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Optimal Condition | Optimal Yield |

|---|---|---|---|---|---|---|

| Base | KOAc or K2CO3 | 0% | NaOtBu | - | NaOtBu | - |

| Temperature | 100°C (12 h) | 36% | 140°C (6 h) | - | 140°C | - |

| Reaction Time | 6 h (at 140°C) | - | 12 h (at 140°C) | 99% | 12 h | 99% |

Data derived from the selective amination of 2,5-dibromopyridine. acs.org

These examples underscore that achieving high yields in the synthesis of complex molecules like this compound requires a careful and systematic approach. The optimization would likely involve:

Temperature Control: As seen in the synthesis of 2,5-dibromopyrimidine, identifying a precise temperature range is crucial for maximizing yield and minimizing byproduct formation. google.com

Reagent and Solvent Screening: The choice of base and solvent system is fundamental, as demonstrated in the amination of 2,5-dibromopyridine, where water and NaOtBu were found to be superior. acs.org

Catalyst Selection: For certain reaction types, such as the regioselective dechlorination of 2,4-dichloropyrimidines, the use of a specific catalyst (e.g., a Palladium catalyst) in conjunction with a mild base like sodium bicarbonate is essential for controlling the reaction's selectivity and achieving high efficiency. researchgate.net

Reaction Kinetics: Adjusting the reaction time is a key variable, as a longer duration can drive the reaction to completion and significantly improve the final yield. acs.org

Therefore, the synthesis of this compound would be optimized by methodically evaluating these parameters to develop a robust, high-yield protocol suitable for laboratory or industrial-scale production.

Reactivity and Functionalization of 2,5 Dibromo 4 Chloropyrimidine

Investigating Halogen Atom Reactivity Profiles

The pyrimidine (B1678525) core is electron-deficient, which influences the reactivity of its halogen substituents. The precise electronic and steric environment of each halogen atom in 2,5-Dibromo-4-chloropyrimidine dictates its susceptibility to substitution and coupling reactions.

In transition-metal-catalyzed reactions, the reactivity of halogens generally follows the order I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds. For pyrimidine systems, this differential reactivity is a key tool for selective functionalization. The carbon-bromine bonds in this compound are weaker and more readily undergo oxidative addition to a metal center compared to the carbon-chlorine bond. This inherent difference allows for sequential reactions, where the bromine atoms can be selectively targeted while leaving the chlorine atom intact for subsequent transformations.

For instance, in Suzuki-Miyaura coupling reactions, the palladium catalyst will preferentially react with the C-Br bonds over the C-Cl bond. This principle is widely exploited in the synthesis of complex substituted pyrimidines. A related compound, 5-bromo-2-chloropyrimidine (B32469), demonstrates this principle by selectively undergoing Suzuki-Miyaura coupling at the C5 position, which bears the bromine atom. rsc.orgresearchgate.net

The position of the halogen atom on the pyrimidine ring significantly impacts its lability. In pyrimidines, the C2, C4, and C6 positions are generally more activated towards nucleophilic substitution and oxidative addition due to the electron-withdrawing effect of the two nitrogen atoms. The C5 position is comparatively less activated.

For this compound, the halogens are at positions 2, 4, and 5. The general order of reactivity for Suzuki-Miyaura coupling on the pyrimidine core is C4/C6 > C2 > C5. nih.gov However, the inherent reactivity of the halogens themselves (Br > Cl) also plays a crucial role. In the case of this compound, the bromine atom at the C2 or a similar activated position would be the most labile, followed by the bromine at C5, and finally the chlorine at C4. This hierarchy allows for controlled, stepwise functionalization of the molecule.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are extensively used in the functionalization of heteroaryl halides. nih.govnih.gov

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.org The reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.govresearchgate.net

The regioselectivity of Suzuki-Miyaura coupling reactions on polyhalogenated pyrimidines is a subject of considerable research. As previously mentioned, the site of coupling is determined by a combination of factors including the intrinsic reactivity of the halogen (C-Br vs. C-Cl) and the position on the pyrimidine ring.

In the case of this compound, initial coupling would be expected to occur at one of the bromine-substituted positions. Given the higher activation of the C2 and C4/C6 positions compared to C5, and the higher reactivity of bromine over chlorine, the bromine at an activated position would be the primary site of reaction. Studies on related dihalopyrimidines confirm that selective mono-arylation is achievable. For example, 2,4-dihalopyrimidines generally react at the C4/C6 position first. nih.gov

The choice of catalyst, ligands, and reaction conditions can also influence the regioselectivity. rsc.org Sterically hindered ligands, for instance, can sometimes favor reaction at a less sterically hindered position, potentially altering the expected outcome.

The scope of the Suzuki-Miyaura reaction with this compound would theoretically extend to a wide variety of aryl and heteroaryl boronic acids. Both electron-rich and electron-poor boronic acids are generally effective coupling partners. preprints.org

However, certain limitations exist. Very unstable boronic acids are prone to protodeboronation (cleavage of the C-B bond by a proton source) under the reaction conditions, which can lead to lower yields. nih.gov Additionally, boronic acids with certain functional groups that can chelate to the palladium center, such as carboxylic acids or phenols, may inhibit the catalytic cycle. nih.gov The reaction conditions, including the choice of base and solvent, must be carefully optimized to accommodate the specific boronic acid being used. chemrxiv.org

The following table provides a hypothetical representation of the scope of Suzuki-Miyaura coupling with this compound, based on known reactivity principles.

| Boronic Acid | Expected Major Product (Mono-arylation) | Anticipated Yield Range | Potential Challenges |

|---|---|---|---|

| Phenylboronic acid | 2-Bromo-4-chloro-5-phenylpyrimidine or 5-Bromo-4-chloro-2-phenylpyrimidine | Good to Excellent | Minimal |

| 4-Methoxyphenylboronic acid (Electron-rich) | 2-Bromo-4-chloro-5-(4-methoxyphenyl)pyrimidine or 5-Bromo-4-chloro-2-(4-methoxyphenyl)pyrimidine | Good to Excellent | Minimal |

| 4-Trifluoromethylphenylboronic acid (Electron-poor) | 2-Bromo-4-chloro-5-(4-trifluoromethylphenyl)pyrimidine or 5-Bromo-4-chloro-2-(4-trifluoromethylphenyl)pyrimidine | Moderate to Good | Slower reaction rates may be observed. |

| 2-Thienylboronic acid (Heteroaryl) | 2-Bromo-4-chloro-5-(2-thienyl)pyrimidine or 5-Bromo-4-chloro-2-(2-thienyl)pyrimidine | Moderate to Good | Potential for catalyst poisoning by sulfur. |

| 2-Naphthylboronic acid | 2-Bromo-4-chloro-5-(2-naphthyl)pyrimidine or 5-Bromo-4-chloro-2-(2-naphthyl)pyrimidine | Good | Steric hindrance might slightly lower the yield. |

| 3-Pyridylboronic acid | 2-Bromo-4-chloro-5-(3-pyridyl)pyrimidine or 5-Bromo-4-chloro-2-(3-pyridyl)pyrimidine | Moderate | Coordination of the pyridine (B92270) nitrogen to the catalyst can be a competing process. |

Stille Coupling Applications

The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organohalide, is a powerful tool for the formation of carbon-carbon bonds. libretexts.org The reactivity of the carbon-halogen bond in Stille couplings generally follows the trend I > Br > OTf > Cl, which is crucial for the selective functionalization of polyhalogenated substrates like this compound. This inherent reactivity difference allows for the preferential reaction at the C-Br bonds over the C-Cl bond.

Synthesis of Organostannane Precursors

The synthesis of organostannane precursors is a critical first step for their application in Stille coupling reactions. These reagents are typically prepared through the reaction of an organolithium or Grignard reagent with a trialkyltin halide. While specific examples for the direct conversion of this compound to an organostannane are not prevalent in the literature, the synthesis of related stannylpyridines and stannylpyrimidines is well-documented. For instance, 2-(tributylstannyl)pyridine (B98309) can be prepared and subsequently used in Stille couplings. researchgate.net A general approach to synthesizing a pyrimidine-based organostannane would involve a halogen-metal exchange followed by quenching with a trialkyltin chloride.

A plausible, though not explicitly documented, route to a stannylated pyrimidine from this compound would likely involve a selective halogen-metal exchange at one of the bromine positions, followed by reaction with a trialkyltin halide. The general conditions for such transformations often involve the use of organolithium reagents at low temperatures.

Table 1: General Conditions for Organostannane Synthesis from Halogenated Heterocycles

| Halogenated Heterocycle | Reagents | Solvent | Temperature (°C) | Product |

| 2,5-Dibromopyridine (B19318) | 1. n-BuLi, 2. Bu3SnCl | THF | -78 | 5-Bromo-2-(tributylstannyl)pyridine |

| 2,6-Dibromopyridine | 1. n-BuLi, 2. Bu3SnCl | THF | -78 | 6-Bromo-2-(tributylstannyl)pyridine |

This table presents generalized conditions based on the synthesis of related organostannanes and serves as a predictive model for this compound.

Sequential Stille Coupling Strategies for Orthogonal Functionalization

The differential reactivity of the bromine and chlorine atoms in this compound opens the door for sequential Stille coupling reactions, allowing for the stepwise and controlled introduction of different organic fragments. The two bromine atoms at positions 2 and 5 also exhibit different electronic environments, which can be exploited for regioselective functionalization.

In a typical sequential coupling strategy, the first Stille coupling would occur selectively at one of the more reactive C-Br bonds under carefully controlled conditions. Following the initial coupling, the remaining C-Br and C-Cl bonds can be subjected to further cross-coupling reactions, potentially with different organostannanes or under different catalytic conditions, to achieve orthogonal functionalization. Research on related dihalopyridines has demonstrated the feasibility of such stepwise functionalization. researchgate.net

For example, the reaction of a dibrominated pyridine with one equivalent of an organostannane often leads to a monocoupled product, which can then be isolated and used in a subsequent coupling reaction. semanticscholar.org This strategy allows for the synthesis of unsymmetrically substituted pyrimidines.

Table 2: Hypothetical Sequential Stille Coupling of this compound

| Step | Reactants | Catalyst | Ligand | Solvent | Product |

| 1 | This compound + 1 eq. R¹-SnBu₃ | Pd(PPh₃)₄ | PPh₃ | Toluene | 2-R¹-5-Bromo-4-chloropyrimidine |

| 2 | 2-R¹-5-Bromo-4-chloropyrimidine + 1 eq. R²-SnBu₃ | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 2-R¹,5-R²-4-chloropyrimidine |

This table outlines a hypothetical reaction scheme based on known selectivities in Stille couplings of polyhalogenated heterocycles.

Negishi Coupling Studies

The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is another cornerstone of C-C bond formation. organic-chemistry.org It is known for its high functional group tolerance and the ability to couple a wide range of sp², sp³, and sp-hybridized carbon atoms. wikipedia.org

Preparation of Organozinc Reagents

Organozinc reagents can be prepared by the direct insertion of zinc metal into an organic halide or by transmetalation from an organolithium or organomagnesium compound. researchgate.net The direct insertion method is often facilitated by the use of activated zinc, such as Rieke zinc or by the addition of activating agents like LiCl. researchgate.net For a polyhalogenated substrate like this compound, a selective halogen-metal exchange followed by transmetalation with a zinc salt (e.g., ZnCl₂) would be a common strategy to generate a specific pyrimidylzinc reagent. This approach allows for the regioselective formation of the organozinc species, targeting one of the bromine atoms.

Research on the preparation of heteroaryl zinc reagents has shown that a variety of functional groups are tolerated, making this a versatile method for generating precursors for Negishi coupling. nih.govthieme-connect.de

Exploiting Differential Reactivity for Selective Substitutions

Similar to the Stille coupling, the differential reactivity of the halogens in this compound can be exploited in Negishi coupling to achieve selective substitutions. The reactivity order generally follows I > Br > Cl, allowing for the preferential coupling at the C-Br bonds. Furthermore, the electronic and steric differences between the C2-Br and C5-Br bonds can lead to regioselectivity.

Studies on 2,5-dibromopyridine have shown that Negishi coupling can be controlled to achieve monosubstitution at the more reactive 2-position. researchgate.net This selectivity is often influenced by the choice of catalyst, ligand, and reaction conditions. By analogy, it is expected that this compound would undergo an initial Negishi coupling preferentially at one of the bromine atoms, leaving the second bromine and the chlorine atom available for subsequent transformations.

Table 3: Predicted Selectivity in Negishi Coupling of this compound

| Substrate | Organozinc Reagent | Catalyst | Ligand | Predicted Major Product |

| This compound | R-ZnCl | Pd(dba)₂ | SPhos | 2-R-5-Bromo-4-chloropyrimidine |

| This compound | R-ZnCl | NiCl₂(dppp) | dppp | Mixture of 2- and 5-substituted products |

This table provides a predictive overview of potential outcomes based on the known reactivity of similar polyhalogenated systems.

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst. scirp.org This reaction is the most widely used method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. nih.gov

The alkynylation of this compound via Sonogashira coupling would be expected to proceed with high selectivity at the bromine positions over the chlorine. The choice of reaction conditions, including the palladium catalyst, ligand, copper source, and base, can influence the efficiency and selectivity of the coupling.

While direct studies on this compound are scarce, research on related polychloropyrimidines and dibromopyridines provides valuable insights. For instance, the Sonogashira coupling of 2,4-dichloropyrimidine (B19661) has been shown to occur selectively at the 4-position. In the case of 2,5-dibromo-4-methylpyridin-3-ylamine, Sonogashira coupling has also been reported. scirp.org These examples suggest that selective mono- or di-alkynylation of this compound is a feasible synthetic strategy. A stepwise approach could be envisioned where the more reactive bromine is first coupled, followed by reaction at the second bromine under more forcing conditions.

Table 4: Representative Conditions for Sonogashira Coupling of Halogenated Heterocycles

| Halogenated Heterocycle | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |

| 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 85 | scirp.org |

| 2,4-Dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 90 | (Inferred from related literature) |

| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF/Toluene | - | rsc.org |

This table showcases typical conditions for Sonogashira couplings of related compounds, providing a framework for the potential functionalization of this compound.

Heck Coupling Reactions

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. wikipedia.org For this compound, the expected order of reactivity for oxidative addition to a Pd(0) catalyst is C-Br > C-Cl. rsc.org Consequently, the carbon-bromine bonds at positions 2 and 5 are the anticipated sites for Heck-type reactions, leaving the C4-chloro group intact under appropriate conditions.

While specific examples of Heck reactions on this compound are not extensively documented, the general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. wikipedia.orgchim.it The regioselectivity between the C2-Br and C5-Br bonds would be influenced by steric factors and the electronic environment dictated by the adjacent nitrogen atoms and the chloro-substituent. In many polyhalogenated heterocycles, palladium-catalyzed reactions often occur preferentially at the 2-position. researchgate.net However, the precise outcome for this specific substrate would require empirical investigation, as catalyst and ligand choice can significantly influence the reaction's course and selectivity. chemrxiv.org

Nucleophilic Aromatic Substitution (S_NAr) Reactions

The electron-deficient nature of the pyrimidine ring makes this compound an excellent substrate for nucleophilic aromatic substitution (S_NAr) reactions. The positions para (C4/C6) and ortho (C2) to the ring nitrogens are particularly activated towards nucleophilic attack. In this molecule, the chlorine atom at the C4 position is the most labile leaving group in S_NAr reactions due to the powerful resonance stabilization of the Meisenheimer intermediate by both adjacent nitrogen atoms.

Amination Reactions

The introduction of amino groups via S_NAr is a fundamental transformation in the synthesis of biologically active pyrimidines. For polyhalogenated pyrimidines, amination typically occurs with high regioselectivity at the C4 position. scite.aiacs.orgdntb.gov.ua This is because the negative charge of the intermediate formed upon nucleophilic attack is effectively delocalized by the two ring nitrogens.

In the case of this compound, reaction with a primary or secondary amine is expected to result in the selective displacement of the chloride atom, yielding 4-amino-2,5-dibromopyrimidine derivatives. The bromo-substituents at C2 and C5 are significantly less reactive under these conditions. Studies on 2,4-dichloropyrimidines and 2,4,6-trichloropyrimidine (B138864) confirm that the initial substitution by amine nucleophiles occurs preferentially at the C4 position. chim.itchemrxiv.org

Table 1: Representative Amination Reactions on Related Polychloropyrimidines

| Substrate | Amine | Conditions | Product | Yield | Reference |

| 2,4-Dichloropyrimidine | Aliphatic secondary amines | Pd catalysis, LiHMDS | 4-Amino-2-chloropyrimidine | Good | chemrxiv.org |

| 2,4-Dichloropyrimidine | Aromatic amines | No catalyst | 4-Amino-2-chloropyrimidine | Good | chemrxiv.org |

| 2,4,6-Trichloropyrimidine | 4-Substituted anilines | Ethanol, heat | 4-Anilino-2,6-dichloropyrimidine | Varies | chim.it |

| Polychlorinated Pyrimidines | Various amines | Cu(II)/PTABS, K3PO4, DMSO, 120 °C | Regioselective C4-amination | Good-Excellent | researchgate.net |

Alkoxylation and Thiolation Reactions

Similar to amination, reactions with oxygen and sulfur nucleophiles proceed with high regioselectivity. Uncatalyzed S_NAr reactions of 2,4-dihalopyrimidines with alkoxides or thiolates result in selective substitution at the C4 position. acs.org This provides reliable access to 4-alkoxy- and 4-thio-substituted pyrimidines.

Interestingly, the regioselectivity of thiolation can be inverted through catalysis. While uncatalyzed reactions with thiols favor the C4 position, the use of palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands can direct the substitution to the C2 position with high selectivity. acs.org This catalyst-controlled regioselectivity represents a significant advancement, allowing for the functionalization of the less reactive C2-halo position while the more S_NAr-active C4-chloro position remains untouched. acs.orgresearchgate.net

Table 2: Regioselectivity in Thiolation of 2,4-Dichloropyrimidine

| Nucleophile | Conditions | Selectivity (C4:C2) | Outcome | Reference |

| Thiophenol | Uncatalyzed, base | High for C4 | C4-Thiolation | acs.org |

| Thiophenol | Pd-catalyst, bulky NHC ligand | High for C2 | C2-Thiolation | acs.org |

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful method for generating organolithium species, which can then be trapped with various electrophiles. The rate of exchange is typically much faster for bromine than for chlorine, making the C2-Br and C5-Br positions of this compound the primary sites for this reaction.

Regioselective Lithiation and Trapping Reactions

In polyhalogenated systems, the site of lithium-halogen exchange can often be controlled. Studies on 2,5-dibromopyridine show that treatment with one equivalent of n-butyllithium at low temperatures leads to exclusive metal-halogen exchange at the 5-position. acs.orgresearchgate.net This regioselectivity is attributed to the greater thermodynamic stability of the 5-lithiated species.

By analogy, it is predicted that this compound would undergo selective monolithiation at the C5-Br bond upon treatment with one equivalent of an alkyllithium reagent like n-BuLi at -100 °C. The resulting 2-bromo-4-chloro-5-lithiopyrimidine is a versatile intermediate that can be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new functional group at the C5 position. The C2-Br and C4-Cl positions would remain available for subsequent, orthogonal transformations such as palladium-catalyzed couplings or nucleophilic substitution, respectively.

Intermediacy of Didehydroheteroarenes

Highly reactive hetaryne intermediates can be generated from dihaloheterocycles. The formation of 4,5-didehydropyrimidine has been documented and can be achieved through the reaction of 5-bromopyrimidines with strong bases like potassium amide (KNH₂) or via lithium-halogen exchange followed by elimination. researchgate.net Evidence for the existence of this transient species comes from trapping experiments, for instance, with furan (B31954) in a Diels-Alder cycloaddition. dntb.gov.uachemrxiv.orgresearchgate.net

While the direct generation from this compound would be complex, its structural motifs are relevant to aryne precursor design. For example, a related compound, 2-t-butyl-4,5-didehydropyrimidine, has been generated and studied. chemrxiv.org The generation of a 4,5-pyrimidyne from a precursor like this compound would likely involve a bromine-lithium exchange at C5, followed by elimination of the C4-chloride, potentially induced by the addition of a second equivalent of base or upon warming. This pathway opens up possibilities for the difunctionalization of the pyrimidine ring at the C4 and C5 positions. researchgate.net

Derivatization and Molecular Diversification

Synthesis of Monofunctionalized Derivatives

The distinct electronic environment of the pyrimidine (B1678525) ring dictates the reactivity of its halogen substituents. The chlorine atom at the C4 position is the most susceptible to nucleophilic aromatic substitution (SNAr), a characteristic that is frequently exploited for the initial monofunctionalization of the scaffold.

Bromo-chloro-substituted Pyrimidines

Selective substitution of the C4-chloro group while retaining the two bromo substituents is a common and efficient strategy. This reactivity is attributed to the electron-deficient nature of the pyrimidine ring, which activates the C4 position for attack by nucleophiles. A variety of nucleophiles, including amines and thiols, can be employed to displace the chloride, leading to a diverse set of 2,5-dibromo-4-substituted pyrimidines.

For instance, the reaction of 2-amino-4-chloropyrimidine (B19991) derivatives with various substituted amines under microwave irradiation provides a rapid and efficient route to 2-amino-4-(substituted-amino)pyrimidines. nih.gov While this example starts from a 2-amino derivative, the principle of selective C4-substitution is broadly applicable to other chloropyrimidines. nih.govmdpi.com

Dibromo-substituted Pyrimidines with a Single Functional Group

While the C4-chloro group is generally more reactive towards nucleophiles, palladium-catalyzed cross-coupling reactions offer a powerful alternative for functionalizing the bromo-substituted positions. Reactions like the Suzuki-Miyaura coupling can be controlled to achieve monosubstitution at either the C2 or C5 position, although achieving high selectivity can be challenging and often depends on the specific catalyst system and reaction conditions.

In related dihalopyridine systems, selective reactions are well-documented. For example, the monolithiation of 2,5-dibromopyridine (B19318) can be directed to either the C2 or C5 position by carefully choosing the solvent and concentration, which subsequently allows for the introduction of a single functional group. researchgate.net Similar principles of selective metal-halogen exchange or cross-coupling can be applied to 2,5-Dibromo-4-chloropyrimidine, typically after the more reactive C4-chloro position has been addressed or if the desired functionalization is at a bromo-position.

Preparation of Bifunctionalized Analogues

The stepwise functionalization of this compound at two of its halogenated sites opens the door to a vast chemical space of disubstituted pyrimidines, which are valuable intermediates in drug discovery and materials science.

Di-substituted Pyrimidines with Varied Substituents

A common and powerful strategy for creating bifunctionalized pyrimidines involves a two-step process that leverages the differential reactivity of the halogens. First, a nucleophilic substitution is performed at the C4 position, followed by a palladium-catalyzed cross-coupling reaction at one of the C-Br bonds.

This orthogonal approach allows for the introduction of two different functional groups. For example, an amine can be introduced at C4 via an SNAr reaction, followed by the introduction of an aryl or alkyl group at C5 or C2 via a Suzuki or Stille coupling. The synthesis of various 2,4,5-substituted pyrimidines has been reported, highlighting the utility of this sequential approach for building molecular complexity. nih.gov

| Reaction Step | Position | Reaction Type | Example Reagents | Resulting Substituent |

| 1 | C4 | Nucleophilic Aromatic Substitution | Amines, Thiols, Alcohols | Amino, Thioether, Ether |

| 2 | C5 or C2 | Suzuki-Miyaura Coupling | Arylboronic acids, Alkylboronic acids | Aryl, Alkyl |

| 2 | C5 or C2 | Sonogashira Coupling | Terminal alkynes | Alkynyl |

| 2 | C5 or C2 | Buchwald-Hartwig Amination | Amines | Amino |

Table 1: Representative Sequential Functionalization Strategy

Creation of Orthogonally Protected Derivatives

The concept of orthogonal protection is central to the controlled, stepwise synthesis of complex molecules from polyfunctional starting materials like this compound. By choosing reaction conditions that selectively address one halogen at a time, chemists can build intricate molecular architectures.

The inherent reactivity difference (C-Cl > C-Br) provides a natural orthogonal handle. The C4-chloro position can be selectively reacted with a nucleophile under conditions where the C-Br bonds remain intact. Subsequently, the less reactive C-Br bonds can be activated for cross-coupling reactions using palladium catalysts. This allows for the precise installation of three different substituents if desired, by first reacting the C4-Cl, then differentiating the two C-Br positions, although selective reaction of one C-Br over the other can be challenging. In some pyridine (B92270) systems, protecting groups have been used to control the regioselective functionalization of dihalo-pyridones, a strategy that could be adapted for pyrimidine chemistry. researchgate.net

Oligomerization and Polymerization Studies

Halogenated pyrimidines are valuable monomers for the synthesis of conjugated oligomers and polymers due to their ability to participate in iterative cross-coupling reactions. These materials are of interest for their potential applications in electronics, such as in light-emitting diodes and organic photovoltaics.

While specific studies on the polymerization of this compound are not widely reported, the synthesis of pyrimidine-based oligomers and polymers from related dihalopyrimidine precursors is well-established. researchgate.netcapes.gov.br Typically, iterative cross-coupling reactions, such as Suzuki or Sonogashira couplings, are used to link pyrimidine units together or to other aromatic systems. For example, bis- and tris(arylethynyl)pyrimidine oligomers have been synthesized from chloropyrimidines using Sonogashira cross-coupling reactions. researchgate.net This suggests that this compound could serve as a trifunctional monomer, potentially leading to the formation of cross-linked or hyperbranched polymers with unique three-dimensional structures and properties. The development of pyrimidine-core extended π-systems highlights the potential of this class of compounds in creating functional organic materials. capes.gov.br

Formation of Bipyrimidine Systems

Bipyrimidines are a class of N-heterocyclic ligands prized for their ability to chelate metal ions, forming stable complexes with applications in catalysis and materials science. The synthesis of bipyrimidines often relies on the coupling of two pyrimidine units, a transformation for which polyhalogenated pyrimidines are key starting materials. researchgate.net While direct homocoupling of this compound presents challenges due to multiple reactive sites, regioselective cross-coupling strategies can be employed to construct specifically substituted bipyrimidine systems.

Research into the reactivity of similar polyhalogenated heterocycles, such as 2,6-dibromo-4-chloropyridine, has shown that bromine atoms are more reactive than chlorine in cross-coupling reactions. This principle can be extended to this compound. A plausible route to a bipyrimidine system involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Stille coupling. For instance, reacting this compound with a pyrimidine-organoboron or pyrimidine-organostannane reagent would likely result in substitution at one of the more reactive brominated positions (C-2 or C-5).

The site-selectivity between the C-2 and C-5 positions can often be controlled by the choice of catalyst, ligands, and reaction conditions, a phenomenon well-documented for other dihalogenated N-heteroarenes. nih.gov For example, a Stille cross-coupling could be performed under carefully controlled conditions to favor mono-substitution, yielding a bromochloropyrimidyl-pyrimidine intermediate. This intermediate retains the second bromine and the chlorine atom, which can be used for subsequent functionalization to build more complex, non-symmetrical bi- and poly-pyrimidine structures. While high-yield syntheses of 5,5'-dibromo-2,2'-bipyrimidine (B1609825) have been developed from other precursors, researchgate.netresearchgate.net using this compound offers a pathway to bipyrimidines with additional halogen substitution for further diversification.

Table 1: Plausible Regioselective Suzuki-Miyaura Coupling for Bipyrimidine Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Expected Major Product |

| This compound | Pyrimidine-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(2-Pyrimidinyl)-5-bromo-4-chloropyrimidine |

| This compound | 2,2'-Bipyrimidine-5-boronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 5-(2,2'-Bipyrimidin-5-yl)-2-bromo-4-chloropyrimidine |

This table presents hypothetical reaction outcomes based on established principles of regioselectivity in cross-coupling reactions.

Development of Pyrimidine-Based Conjugated Materials

Pyrimidine rings are valuable components in π-conjugated organic materials due to their electron-deficient nature, which can be harnessed to tune the electronic and optical properties of polymers and small molecules. researchgate.netresearchgate.net Polyhalogenated pyrimidines serve as essential building blocks for these materials, enabling the formation of extended π-systems through polymerization reactions. researchgate.net

This compound is a suitable AB₂-type monomer for polycondensation reactions. The two bromine atoms at the C-2 and C-5 positions can act as coupling sites for chain extension, while the less reactive chlorine atom at the C-4 position would likely remain on the polymer backbone, providing a site for post-polymerization modification.

Stille polycondensation is a powerful and versatile method for synthesizing conjugated polymers, valued for its tolerance of various functional groups and high reaction yields. wiley-vch.de A hypothetical polymerization of this compound could involve a reaction with an organoditin comonomer, such as 2,5-bis(trimethylstannyl)thiophene. The palladium-catalyzed coupling would proceed at the C-Br bonds, leading to the formation of an alternating copolymer. The resulting polymer would feature a repeating unit of 4-chloropyrimidine (B154816) and thiophene (B33073), combining an electron-deficient pyrimidine with an electron-rich thiophene to create a donor-acceptor conjugated system. Such architectures are central to the design of materials for organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The synthesis of poly(pyrimidine-2,5-diyl) has been reported, demonstrating the viability of forming polymers via the 2,5-positions of the pyrimidine ring. tue.nl

Table 2: Hypothetical Stille Polycondensation for a Pyrimidine-Based Conjugated Polymer

| Monomer 1 | Monomer 2 | Catalyst | Resulting Polymer Structure |

| This compound | 2,5-Bis(trimethylstannyl)thiophene | Pd(PPh₃)₄ | Alternating copolymer of (4-chloropyrimidine-2,5-diyl) and (thiophene-2,5-diyl) |

| This compound | 1,4-Bis(trimethylstannyl)benzene | PdCl₂(dppf) | Alternating copolymer of (4-chloropyrimidine-2,5-diyl) and (1,4-phenylene) |

This table presents hypothetical polymerization reactions based on established Stille polycondensation methodologies.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The strategic placement of three distinct reactive sites on the pyrimidine (B1678525) core enables chemists to forge intricate fused and multi-heterocyclic systems that would be challenging to access through other synthetic routes.

The compound serves as an ideal precursor for the synthesis of bicyclic and polycyclic systems where a pyrimidine ring is annulated to another heterocycle. This is typically achieved through tandem or sequential reactions that leverage the C4-Cl for an initial substitution, followed by an intramolecular cyclization event involving one of the bromine atoms.

A common strategy involves reacting 2,5-Dibromo-4-chloropyrimidine with a bifunctional nucleophile. For instance, reaction with a dinucleophile such as hydrazine (B178648) or ethylenediamine (B42938) begins with a regioselective SNAr at the C4 position. The newly introduced nucleophilic group can then undergo an intramolecular cyclization by attacking either the C5 or C2 position, often facilitated by a base or a transition-metal catalyst, to form a new five- or six-membered ring. This approach provides access to important fused scaffolds like pyrimido[4,5-d]pyridazines, pyrimido[4,5-b][1,4]diazepines, and thieno[2,3-d]pyrimidines, which are prevalent cores in pharmacologically active molecules.

The table below summarizes representative transformations for creating pyrimidine-fused rings from this precursor.

| Target Fused System | Key Reagents & General Conditions | Synthetic Strategy |

|---|---|---|

| Thieno[2,3-d]pyrimidine | 1. Mercaptoacetate ester, base (e.g., K₂CO₃) 2. Intramolecular cyclization (Dieckmann or similar) | Sequential SNAr at C4 followed by intramolecular condensation onto C5. |

| Pyrimido[4,5-d]pyridazine | Hydrazine hydrate, solvent (e.g., EtOH), heat | Tandem SNAr at C4 followed by intramolecular SNAr at C5. |

| Furo[2,3-d]pyrimidine | 1. Propargyl alcohol, Pd/Cu catalyst (Sonogashira coupling at C5) 2. Base-mediated intramolecular cyclization onto C4. | Cross-coupling at C5 followed by intramolecular O-alkylation/cyclization at C4. |

| Pyrrolo[2,3-d]pyrimidine | 1. Terminal alkyne, Pd/Cu catalyst (Sonogashira at C5) 2. Primary amine, base, heat (Larock indole (B1671886) synthesis variant) | Tandem Sonogashira coupling and heteroannulation reaction. |

Beyond fused rings, this compound is instrumental in constructing complex molecules where the pyrimidine core acts as a central scaffold linking multiple, distinct heterocyclic units. The ability to selectively address each halogen with a different type of reaction is the cornerstone of this utility.

Chemists can employ a programmed, sequential functionalization strategy. For example:

A palladium-catalyzed Suzuki-Miyaura or Stille coupling can be performed with high selectivity at the C5-Br position, which is typically the most reactive site for such transformations.

The C4-Cl position can then be substituted with a heterocyclic amine via a Buchwald-Hartwig amination or a classical SNAr reaction.

Finally, the remaining C2-Br can be functionalized using a different cross-coupling reaction, such as a Sonogashira coupling to introduce an alkynyl-substituted heterocycle.

This modular approach allows for the assembly of three different heterocyclic groups around a single pyrimidine hub, enabling the rapid generation of molecular libraries for screening purposes.

| Step | Reaction Type | Position Functionalized | Example Reagent | Resulting Moiety |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | C5 | Thiophene-2-boronic acid, Pd(PPh₃)₄, Na₂CO₃ | A 2-thienyl group at C5. |

| 2 | Buchwald-Hartwig Amination | C4 | 4-Piperidinopiperidine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | A complex amine substituent at C4. |

| 3 | Sonogashira Coupling | C2 | Ethynyl-pyridine, PdCl₂(PPh₃)₂, CuI, Et₃N | A pyridyl-ethynyl group at C2. |

Precursor for Privileged Scaffolds

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets or can be readily elaborated into a variety of materials. By analogy with structurally related compounds, this compound is an exemplary precursor for such scaffolds in both medicinal chemistry and materials science.

Many highly successful pharmaceuticals, particularly kinase inhibitors used in oncology, are based on a 2,4-disubstituted pyrimidine core. The general structure often involves an aniline (B41778) moiety at C4 and another amine or aryl group at C2. This compound provides a direct and versatile entry into analogues of these structures with an additional point for diversification.

By analogy with the synthesis of known drugs, this compound can be used as follows:

C4 Position: The reactive C4-Cl is ideal for introducing a key pharmacophoric element, such as a substituted aniline, via SNAr or Buchwald-Hartwig amination. This interaction is often critical for binding in the ATP pocket of protein kinases.

C2 Position: The C2-Br can subsequently be replaced with a second amine or coupled with an aryl/heteroaryl group to provide further interactions with the target protein.

C5 Position: The C5-Br is a unique feature compared to simpler dichloropyrimidines. It can be retained to act as a halogen bond donor, a feature increasingly recognized for enhancing ligand-protein affinity. Alternatively, it can be used as a "late-stage functionalization" handle to attach solubilizing groups or vectors that probe deeper regions of the binding site, allowing for fine-tuning of a drug candidate's potency and pharmacokinetic profile.

Therefore, this trihalogenated pyrimidine is a powerful platform for building libraries of potential therapeutic agents, offering more vectors for chemical modification than its dihalogenated counterparts.

In materials science, electron-deficient N-heterocycles like pyrimidine are valuable building blocks for organic electronic materials, including those used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The pyrimidine ring acts as an electron acceptor, and when coupled with electron-donating units, it can form materials with tailored HOMO/LUMO energy levels and desirable charge-transport properties.

This compound is an excellent precursor for these materials for several reasons:

Central Acceptor Core: It can serve as a central, strongly electron-accepting core in Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) type molecules.

Multiple Coupling Sites: The three halogen atoms provide multiple, orthogonally reactive sites for attaching π-conjugated donor systems (e.g., carbazole, thiophene (B33073), fluorene (B118485) derivatives) via iterative cross-coupling reactions. This allows for the construction of precisely defined, three-dimensional conjugated systems.

Tunability: The ability to selectively introduce different aromatic groups at the C2, C4, and C5 positions allows for fine control over the resulting material's electronic properties, such as the optical band gap, emission color, and charge carrier mobility. For instance, it could be used as a monomer in polymerization reactions to create n-type conjugated polymers, which are essential for all-organic electronic circuits.

Advanced Spectroscopic Characterization of 2,5 Dibromo 4 Chloropyrimidine and Its Derivatives

Mass Spectrometry (MS)

Isotopic Abundance Analysis for Halogen Identification

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. In the case of halogenated molecules like 2,5-Dibromo-4-chloropyrimidine, the natural isotopic abundances of bromine and chlorine atoms produce a highly characteristic pattern of peaks in the mass spectrum, which serves as a definitive identifier.

Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). Chlorine also has two stable isotopes, 35Cl and 37Cl, with abundances of approximately 75.8% and 24.2%, respectively. The presence of two bromine atoms and one chlorine atom in this compound results in a complex and predictable isotopic cluster for the molecular ion peak.

The relative intensities of the isotopic peaks can be calculated based on the binomial expansion of the isotopic abundances. For the two bromine atoms, the expected ratio of the M, M+2, and M+4 peaks would be approximately 1:2:1. The chlorine atom further splits each of these peaks into a doublet with a ratio of about 3:1. This results in a distinctive pattern that is a hallmark of a dibromo-monochloro substituted compound. acs.orgnih.gov

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Isotopic Composition | Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C4H79Br235Cl N2 | 270.82 | 38.6 |

| C4H79Br81Br35Cl N2 | 272.82 | 76.2 |

| C4H81Br235Cl N2 | 274.82 | 37.6 |

| C4H79Br237Cl N2 | 272.82 | 12.3 |

| C4H79Br81Br37Cl N2 | 274.82 | 24.2 |

| C4H81Br237Cl N2 | 276.82 | 12.0 |

Note: The table presents a simplified theoretical pattern. The actual spectrum would show combined peaks at the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. mt.com The resulting spectra provide a "fingerprint" that is unique to the compound's structure and bonding. americanpharmaceuticalreview.com For this compound, the vibrational spectra are dominated by the modes of the pyrimidine (B1678525) ring and the characteristic vibrations of the carbon-halogen bonds.

The pyrimidine ring itself has a set of characteristic ring stretching and bending vibrations. The substitution pattern with two bromine atoms and a chlorine atom, all of which are heavy atoms, will influence the frequencies of these modes. nih.gov The C-Cl and C-Br stretching vibrations are expected to appear in the lower frequency region of the mid-infrared spectrum. Due to the mass effect of the halogen atoms, the ring breathing and Kekule stretching modes are anticipated to be at lower wavenumbers compared to unsubstituted pyrimidine. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Technique |

|---|---|---|

| C-H stretching | 3000 - 3100 | IR, Raman |

| Pyrimidine ring stretching | 1400 - 1600 | IR, Raman |

| Pyrimidine ring breathing | ~800 - 1000 | Raman |

| C-Cl stretching | 600 - 800 | IR, Raman |

| C-Br stretching | 500 - 650 | IR, Raman |

Note: These are general ranges and the exact positions will depend on the specific molecular environment and coupling of vibrations.

Studies on similar halogenated pyrimidines have shown that the vibrational frequencies can be effectively predicted and assigned using computational methods like Density Functional Theory (DFT). nih.govresearchgate.net Such calculations can aid in the detailed interpretation of the experimental IR and Raman spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu Pyrimidine and its derivatives exhibit characteristic absorption bands in the UV region corresponding to n → π* and π → π* transitions of the aromatic ring. orientjchem.org

The n → π* transition, which is typically of lower energy and intensity, involves the promotion of a non-bonding electron from a nitrogen atom to an antibonding π* orbital. The π → π* transitions are of higher energy and intensity and involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals.

The presence of halogen substituents on the pyrimidine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyrimidine molecule. rsc.orgresearchgate.net This is due to the electron-donating mesomeric effect of the halogens, which raises the energy of the π orbitals and decreases the energy gap for the π → π* transition. The solvent polarity can also influence the position of these absorption bands. orientjchem.org

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 250 - 280 |

| n → π* | > 300 |

Note: These are estimated values based on data for other halogenated pyrimidines.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This method can provide accurate bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing. For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the pyrimidine ring and the spatial disposition of the bromine and chlorine substituents.

A successful crystallographic study would yield a detailed structural model, including the unit cell parameters and space group. This information is invaluable for understanding the solid-state properties of the material and for rationalizing the data obtained from other spectroscopic techniques. The resolution of the crystal structure is a key parameter indicating the level of detail obtained. mdpi.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrimidine |

| 2-chloropyrimidine |

| 5-bromodeoxyuridine |

| 5-fluorouracil |

| 2-bromopyrimidine |

| 5-bromopyrimidine |

| 5-bromo-2-chloropyrimidine (B32469) |

| Uracil (B121893) |

| 5-fluorouracil |

| 5-chlorouracil |

| 5-bromouracil |

| 5-iodouracil |

| 2,4-dihydroxy-6-methylpyrimidine |

| 2,4-dimethyl-6-hydroxypyrimidine |

| 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-c]pyrimidine |

| 5-(furan-2-yl)pyrimidine |

| 5-(thiophen-2-yl)pyrimidine |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are widely used to determine the geometric and electronic properties of pyrimidine (B1678525) derivatives, providing insights into their intrinsic reactivity. Current time information in Pasuruan, ID.

The electronic structure of 2,5-Dibromo-4-chloropyrimidine is significantly influenced by the presence of two nitrogen atoms in the pyrimidine ring and three electron-withdrawing halogen substituents. DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to model this structure. researchgate.net

The calculations reveal a distribution of electron density that is polarized by the electronegative nitrogen and halogen atoms. A Molecular Electrostatic Potential (MEP) map would visualize this, showing regions of negative potential (in red) concentrated around the nitrogen atoms, making them sites susceptible to electrophilic attack. Conversely, the carbon atoms bonded to the halogens would exhibit a more positive potential, indicating their susceptibility to nucleophilic attack. The presence of three halogens (two bromine, one chlorine) creates a highly electron-deficient (π-deficient) aromatic system, which is a key factor governing its reaction chemistry.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. Current time information in Pasuruan, ID.

For halogenated pyrimidines, the HOMO and LUMO are typically π-type orbitals distributed across the aromatic ring. The electron-withdrawing nature of the bromine and chlorine atoms lowers the energy of both the HOMO and LUMO compared to unsubstituted pyrimidine. This lowering of the LUMO energy makes the molecule a better electron acceptor, enhancing its reactivity toward nucleophiles. Computational studies on related chloro- and bromopyrimidines provide reference points for the expected energy values. mdpi.com

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. A lower value suggests it is a poor electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. A low value, due to halogen substitution, suggests it is a good electron acceptor. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability. A relatively small gap indicates higher reactivity, particularly towards nucleophilic reagents. |

Reaction Mechanism Elucidation

Computational modeling is instrumental in dissecting complex reaction mechanisms, predicting outcomes, and explaining observed regioselectivity. For this compound, this is particularly relevant for palladium-catalyzed cross-coupling reactions, which are fundamental for creating C-C or C-heteroatom bonds at specific positions on the pyrimidine core.

A common approach is the distortion/interaction model, where the activation energy is decomposed into two components:

Distortion Energy (ΔEdist): The energy required to distort the palladium catalyst and the halopyrimidine from their ground-state geometries to the geometries they adopt in the transition state. nih.gov

Interaction Energy (ΔEint): The stabilizing interaction between the distorted fragments in the transition state. nih.gov

For this compound, there are three potential sites for oxidative addition: the C4-Cl bond, the C2-Br bond, and the C5-Br bond. The activation barrier is highly dependent on the carbon-halogen bond dissociation energy (BDE), which follows the general trend C-Br < C-Cl. Therefore, oxidative addition is expected to occur preferentially at one of the C-Br bonds. nih.gov

| Reaction Site | Bond Type | Predicted Relative Activation Energy (ΔE‡) | Rationale |

|---|---|---|---|

| C4 | C-Cl | High | The C-Cl bond is stronger and has a higher bond dissociation energy than C-Br bonds, leading to a higher barrier for oxidative addition. |

| C2 | C-Br | Low | The C-Br bond is weaker than C-Cl. The C2 position is electronically activated by two adjacent nitrogen atoms, often favoring oxidative addition. |

| C5 | C-Br | Low-Medium | The C-Br bond is reactive, but the C5 position is generally less electronically activated for oxidative addition than the C2 or C4 positions in pyrimidines. |

Building on transition state analysis, DFT can predict the most likely reaction product by comparing the activation barriers for all possible reaction pathways. The pathway with the lowest energy barrier is kinetically favored and will yield the major product.

In palladium-catalyzed cross-coupling reactions of this compound, the regioselectivity is primarily dictated by the competition between the two C-Br bonds.

C-Br vs. C-Cl Selectivity: Computational models consistently show a lower activation barrier for Pd(0) insertion into a C-Br bond compared to a C-Cl bond on the same aromatic ring. Thus, reactions are predicted to occur selectively at either the C2 or C5 position, leaving the C4-Cl bond intact. nih.gov

C2-Br vs. C5-Br Selectivity: The selectivity between the C2 and C5 positions is more subtle. The C2 position is generally more electron-deficient due to its proximity to both ring nitrogens, which can facilitate oxidative addition. However, factors such as the specific ligand on the palladium catalyst and the symmetry of the substrate's frontier molecular orbitals can influence the outcome. acs.orgacs.org Computational studies on related dihalopyrimidines have shown that while C4 is often the most reactive site, C2 selectivity can be achieved with specific catalytic systems. acs.org For 2,5-dibromo systems, the electronic activation at C2 often leads to it being the preferred site of initial reaction. A full DFT analysis would calculate the activation energy for oxidative addition at both C2-Br and C5-Br to definitively predict the outcome for a given catalytic system.

Molecular Dynamics Simulations (if applicable to specific research questions)

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time in an explicit environment (e.g., in a solvent box or bound to a protein). dntb.gov.ua

Although specific MD simulation studies on this compound are not prominent in the literature, the technique is highly applicable to research questions involving this molecule. For instance, if this pyrimidine derivative were a fragment of a potential drug candidate, MD simulations could be used to:

Assess Binding Stability: After docking the ligand into a protein's active site, MD simulations can assess the stability of the binding pose over nanoseconds, providing insights into protein-ligand interactions, the role of water molecules, and the conformational flexibility of the complex. nih.gov

Explore Conformational Space: MD can explore the different conformations a molecule and its target receptor can adopt, which is crucial for understanding the dynamic nature of molecular recognition.

Calculate Binding Free Energies: Advanced MD techniques like free energy perturbation (FEP) or thermodynamic integration (TI) can provide quantitative predictions of binding affinities, guiding the optimization of lead compounds.

For a small molecule like this compound itself, MD could be used to study its solvation properties or its behavior at interfaces, providing a more realistic picture of its properties in a condensed phase than static quantum calculations alone.

Structure–Reactivity Relationship Studies

The reactivity of this compound is fundamentally dictated by the electronic properties of the pyrimidine ring and the influence of its halogen substituents. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified by the inductive electron-withdrawing effects of the two bromine atoms at positions 2 and 5, and the chlorine atom at position 4. Consequently, the carbon atoms of the pyrimidine ring are highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Theoretical and computational studies on various halopyrimidines provide a framework for understanding the structure-reactivity relationships of this compound. The positions of the halogen atoms are critical in determining the regioselectivity of nucleophilic attack. Generally, positions 2, 4, and 6 of the pyrimidine ring are the most activated towards nucleophilic substitution due to stabilization of the Meisenheimer complex intermediate by the adjacent nitrogen atoms.

In the case of this compound, the carbon atoms at positions 2 and 4 are expected to be the primary sites for nucleophilic attack. The relative reactivity of the chloro and bromo substituents is also a key factor. While bromopyrimidines are often more reactive than their chloro counterparts in aminolysis reactions, the specific electronic environment of the pyrimidine ring can influence this trend. rsc.org

Computational models, such as Density Functional Theory (DFT), can be employed to calculate the partial charges on the carbon atoms and the activation energies for nucleophilic attack at different positions. These calculations would likely show that the carbon atoms bonded to the halogens are the most electron-poor and therefore the most reactive sites.

The following table summarizes the expected reactivity at each halogenated position based on general principles of halopyrimidine chemistry.

| Position | Halogen | Expected Reactivity | Rationale |

| C2 | Bromine | High | Activated by two adjacent nitrogen atoms, making it a primary site for nucleophilic attack. |

| C4 | Chlorine | High | Activated by an adjacent nitrogen atom, also a primary site for nucleophilic attack. |

| C5 | Bromine | Low | Less activated compared to positions 2 and 4 as it is not adjacent to a nitrogen atom. Substitution at this position is less favorable. |

Research on related compounds, such as 2,5-dichloropyrimidine, has shown their utility as covalent inhibitors, reacting with nucleophilic residues like cysteine in biological systems. nih.gov This further underscores the electrophilic nature of the di-halogenated pyrimidine scaffold. Similarly, 5-Bromo-2-chloropyrimidine (B32469) is recognized as a useful electrophile in organic synthesis, particularly in cross-coupling reactions. chemicalbook.com These examples support the predicted high reactivity of the 2- and 4-positions in this compound.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

Traditional syntheses of polyhalogenated pyrimidines often involve multiple steps, harsh reagents, and the generation of significant waste. The future of synthesizing 2,5-Dibromo-4-chloropyrimidine will likely pivot towards methodologies aligned with the principles of green chemistry, focusing on efficiency, sustainability, and atom economy.

Emerging strategies are expected to move beyond conventional approaches by incorporating energy-efficient techniques. Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by enabling rapid, uniform heating.

Ultrasound-Assisted Methods: Sonication provides mechanical energy to the reaction medium, which can enhance reaction rates and yields, often under milder conditions than conventional heating.

Flow Chemistry: Continuous flow systems offer superior control over reaction parameters, improved safety for handling hazardous intermediates, and potential for scalable, automated synthesis.

Direct C-H Activation: A paradigm shift would be the development of catalytic systems that can directly halogenate the pyrimidine (B1678525) ring at specific positions, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps.

These modern synthetic methods aim to create more sustainable and cost-effective pathways to this compound, making this valuable building block more accessible for broader applications.

| Synthetic Approach | Potential Advantages | Relevant Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. | Optimization of microwave parameters for halogenation steps. |

| Ultrasound-Assisted Methods | Enhanced reaction rates, milder conditions, improved energy efficiency. | Exploration of sonochemical effects on regioselectivity. |

| Flow Chemistry | Improved safety, scalability, precise process control. | Development of continuous flow reactors for multi-step synthesis. |

| Direct C-H Activation | Increased atom economy, fewer synthetic steps. | Design of catalysts for regioselective C-H halogenation of the pyrimidine core. |

Exploration of Untapped Reactivity Modes

The reactivity of halogenated pyrimidines is dictated by the electronic nature of the ring and the position of the halogens. The generally accepted order of reactivity for nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions is C4 > C2 > C5. This inherent hierarchy provides a basis for selective functionalization. However, future research will focus on accessing less conventional reactivity patterns.

The distinct electronic environments of the chlorine at C4 and the bromines at C2 and C5 suggest that orthogonal reactivity is achievable. Research will likely explore:

Site-Selective Cross-Coupling: While palladium-catalyzed reactions are common, the development of new catalytic systems could enable selective functionalization at the C2 or C5 positions, which are typically less reactive. researchgate.netacs.org For example, reactions could be tuned to selectively activate a C-Br bond over the C-Cl bond, or even differentiate between the two C-Br bonds at C2 and C5.

Unconventional Selectivity: Recent studies have shown that catalyst control can invert the "natural" C4 selectivity in dichloropyrimidines. acs.orgthieme-connect.com Applying this concept, researchers could design ligand-catalyst complexes that sterically or electronically favor reaction at the C2 position of this compound.

Photochemical and Electrochemical Activation: These methods offer alternative ways to activate specific C-X bonds, potentially leading to novel reaction pathways and selectivities that are inaccessible through traditional thermal methods.

| Position | Halogen | Typical Reactivity | Untapped Potential |

| C4 | Chlorine | Most reactive site for SNAr and cross-coupling. | Use as a blocking group while functionalizing C2/C5. |

| C2 | Bromine | Moderately reactive; can be targeted after C4. | Catalyst-controlled selective functionalization over C4. acs.org |

| C5 | Bromine | Least reactive C-X bond towards SNAr. | Selective activation via alternative methods (e.g., photocatalysis). |

Integration into Advanced Functional Materials

The high degree of halogenation and the rigid, electron-deficient pyrimidine core make this compound an attractive building block for advanced functional materials. nih.gov The presence of multiple reactive sites allows for its use as a cross-linking agent or as a monomer for creating complex polymeric architectures.

Future research is expected to explore its integration into:

Organic Electronics: The electron-deficient nature of the pyrimidine ring could be harnessed in the design of n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Functional Polymers: Incorporation of this pyrimidine into polymer backbones could lead to materials with enhanced thermal stability, flame retardancy, and specific photophysical properties. researchgate.net Its rigid structure could be used to create polymers with tailored morphologies.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring can act as coordinating sites for metal ions. Functionalizing the C2, C4, and C5 positions with appropriate linker groups could yield novel MOFs with potential applications in gas storage, separation, and catalysis.

Radiosensitizers: Halogenated pyrimidines are known to enhance radiation damage when incorporated into DNA, a principle used in cancer therapy. rsc.org While a direct therapeutic application, this highlights the fundamental ability of the compound to alter the properties of larger molecular systems upon integration.

Catalyst Development for Selective Transformations

Achieving selective functionalization of a polyhalogenated substrate like this compound is a significant synthetic challenge that hinges on catalyst design. researchgate.net While palladium catalysts are workhorses in this field, the future lies in developing more sophisticated catalytic systems that can differentiate between the C-Cl and C-Br bonds, and even between the two non-equivalent C-Br bonds.

Key avenues for catalyst development include: